N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-(2-methylphenyl)urea
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Description
This compound is a part of the chemical class of urea derivatives, specifically characterized by an oxadiazole ring and methoxyphenyl groups. Its relevance in scientific research primarily lies in its potential applications in fields like medicinal chemistry and material science.
Synthesis Analysis
Research into similar compounds, such as the synthesis of derivatives of 1,2,4-oxadiazol, involves multi-step chemical reactions. These processes typically utilize NMR and mass spectra for structural confirmation (Yakantham, Sreenivasulu, & Raju, 2019).
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea, reveals that all non-H atoms in the molecule are essentially coplanar. Crystallographic studies are used to understand these structures in detail (Lough et al., 2010).
Chemical Reactions and Properties
The compound's chemical properties, including its reactivity and interaction with other molecules, can be inferred from studies on similar compounds. For example, certain N-hydroxy-N-methyl-N′-aryl ureas react with thionyl chloride to form new heterocycles (Chupp, Dahm, & Leschinsky, 1975).
Physical Properties Analysis
Physical properties such as melting point, solubility, and stability can be determined through experimental studies. For instance, research on N-(p-methoxyphenyl)-N-prop-2-ynyl-urea highlights how simple molecules can form complex solid-state structures, providing insights into their physical properties (Kumar et al., 2000).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity with other functional groups, and chemical stability, are crucial aspects. Studies like the synthesis and evaluation of similar urea compounds provide insights into these properties (Mustafa, Perveen, & Khan, 2014).
Future Directions
properties
IUPAC Name |
1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-methyl-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-13-6-4-5-7-16(13)20-19(24)23(2)12-17-21-18(22-26-17)14-8-10-15(25-3)11-9-14/h4-11H,12H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBMJLUWSKQNNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N(C)CC2=NC(=NO2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}-3-methyl-1-(2-methylphenyl)urea |
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